molecular formula C16H34 B3280635 3-Ethyltetradecane CAS No. 71958-48-0

3-Ethyltetradecane

Cat. No.: B3280635
CAS No.: 71958-48-0
M. Wt: 226.44 g/mol
InChI Key: YBDXTJZLDGDLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyltetradecane: is a hydrocarbon compound with the molecular formula C16H34 . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. This compound is characterized by a long carbon chain with an ethyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyltetradecane can be achieved through various methods, including:

    Alkylation of Tetradecane: This involves the reaction of tetradecane with ethyl halides (such as ethyl chloride) in the presence of a strong base like sodium or potassium hydroxide.

    Friedel-Crafts Alkylation: This method uses an alkyl halide (such as ethyl chloride) and an aluminum chloride catalyst to introduce the ethyl group to the tetradecane molecule.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons or the alkylation of alkanes using zeolite catalysts. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyltetradecane can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under extreme conditions to form smaller alkanes.

    Substitution: This compound can undergo substitution reactions, such as halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium or platinum).

    Substitution: Halogenation reactions typically use halogens (Cl2, Br2) and may require ultraviolet light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Smaller alkanes.

    Substitution: Haloalkanes (e.g., 3-chlorotetradecane, 3-bromotetradecane).

Scientific Research Applications

Chemistry: 3-Ethyltetradecane is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

Biology: In biological research, it serves as a model compound for studying the metabolism and biodegradation of alkanes by microorganisms.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.

Industry: this compound is used in the formulation of lubricants, surfactants, and as a solvent in various industrial applications.

Mechanism of Action

As a hydrocarbon, 3-ethyltetradecane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, it can be metabolized by enzymes such as alkane hydroxylases, which introduce oxygen atoms into the hydrocarbon chain, facilitating further degradation.

Comparison with Similar Compounds

    Tetradecane (C14H30): Lacks the ethyl group, making it a simpler structure.

    3-Methyltetradecane (C15H32): Contains a methyl group instead of an ethyl group.

    Hexadecane (C16H34): Has the same molecular formula but lacks the ethyl group, resulting in a straight-chain structure.

Uniqueness: 3-Ethyltetradecane is unique due to the presence of the ethyl group at the third carbon position, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

IUPAC Name

3-ethyltetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDXTJZLDGDLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyltetradecane
Reactant of Route 2
Reactant of Route 2
3-Ethyltetradecane
Reactant of Route 3
Reactant of Route 3
3-Ethyltetradecane
Reactant of Route 4
Reactant of Route 4
3-Ethyltetradecane
Reactant of Route 5
Reactant of Route 5
3-Ethyltetradecane
Reactant of Route 6
Reactant of Route 6
3-Ethyltetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.